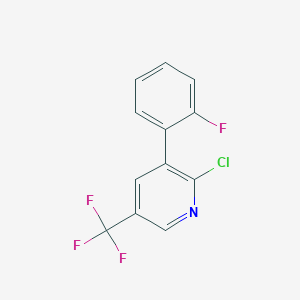

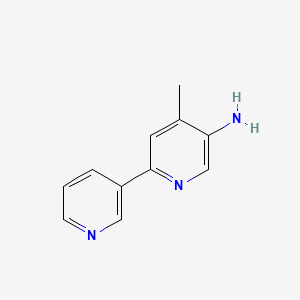

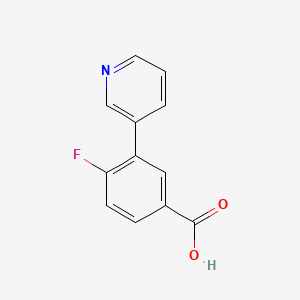

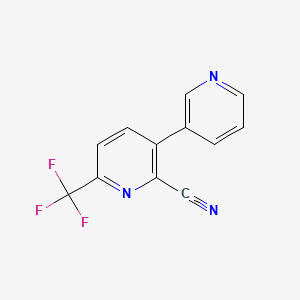

![molecular formula C11H22Cl2N2 B1391186 3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1185300-31-5](/img/structure/B1391186.png)

3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride

説明

Bicyclo[3.2.1]octane is a bicyclic structure found in many natural products with significant biological activities . It’s a core structure in many compounds and its derivatives are often synthesized for various applications .

Synthesis Analysis

The synthesis of bicyclo[3.2.1]octane derivatives has been achieved through various methods. One approach involves a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes . Another method uses a gold-catalyzed cascade reaction . These methods have been applied to the synthesis of structurally diverse carbonyl molecules, as well as natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of bicyclo[3.2.1]octane derivatives has been studied using various computational methods . These studies have helped to understand the factors that modulate their affinity for certain receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of bicyclo[3.2.1]octane derivatives often involve the formation of multiple bonds in a sequence of reactions . These reactions are complex and require careful control to achieve the desired product .

Physical And Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.2.1]octane derivatives can vary depending on the specific compound. For example, the density and detonation properties generally increase with the increasing number of nitro groups and aza nitrogen atoms .

科学的研究の応用

Medicinal Chemistry and Drug Design

3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride is structurally related to pyrrolidine, a saturated five-membered ring structure that is widely utilized in medicinal chemistry. Pyrrolidine and its derivatives, including the subject compound, offer various advantages in drug design due to their ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and provide increased three-dimensional coverage. This structural feature makes the compound potentially valuable in the development of bioactive molecules for treating human diseases. The presence of pyrrolidine in drug molecules is associated with a variety of biological activities, including selective binding to proteins and potential therapeutic applications (Li Petri et al., 2021).

Heterocyclic Chemistry

The compound of interest is a part of the nitrogen heterocycles, a significant structural component in pharmaceuticals. Nitrogen heterocycles, including pyrrolidine derivatives, are known for their diverse range of biological activities and are often used in the design of biologically active compounds. These structures are fundamental in medicinal chemistry, emphasizing their importance in drug development and therapeutic applications. Analyzing the structural diversity and frequency of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals underscores the critical role these structures play in the development of new and effective medicinal compounds (Vitaku et al., 2014).

Supramolecular Chemistry

3-(1-Pyrrolidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride, through its structural analogy, relates to materials studied for molecular switching properties. Iron(ii) spin crossover materials, for instance, are of great interest in the realm of displays, sensors, actuators, or memory components. Such materials often involve ligand designs leading to self-assembly of discrete polynuclear iron(ii) complexes with rich spin crossover (SCO) activity. The compound's relevance in this context comes from its potential to contribute to the design of ligands or frameworks that exhibit or enhance SCO properties, which are crucial for developing materials with applications in information storage and other advanced technologies (Hogue, Singh, & Brooker, 2018).

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to downstream effects on cellular function .

Result of Action

Similar compounds have been found to exert a variety of effects at the molecular and cellular levels .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

将来の方向性

特性

IUPAC Name |

3-pyrrolidin-1-yl-8-azabicyclo[3.2.1]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2.2ClH/c1-2-6-13(5-1)11-7-9-3-4-10(8-11)12-9;;/h9-12H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBQNSJOFQJMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CC3CCC(C2)N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。